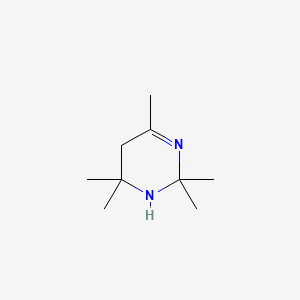
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE is a chemical compound with the molecular formula C₉H₁₈N₂ . It is a derivative of pyrimidine, characterized by the presence of five methyl groups and a partially hydrogenated ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-ethyl-N-methyl-β-aminopropionitrile with catalytic hydrogenation to form N-ethyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reagents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: More saturated pyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
科学研究应用
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding pyrimidine metabolism.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用机制
The mechanism by which 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism, leading to alterations in cellular processes. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity .
相似化合物的比较
- 2,2,4,4,6-Pentamethyl-2,3,4,5-tetrahydropyrimidine
- 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid
- 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and its partially hydrogenated ring structure. This configuration imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, compared to other similar compounds .
属性
CAS 编号 |
556-72-9 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC 名称 |
2,2,4,6,6-pentamethyl-1,5-dihydropyrimidine |
InChI |
InChI=1S/C9H18N2/c1-7-6-8(2,3)11-9(4,5)10-7/h11H,6H2,1-5H3 |
InChI 键 |
PIFBMJMXJMZZRG-UHFFFAOYSA-N |
SMILES |
CC1=NC(NC(C1)(C)C)(C)C |
规范 SMILES |
CC1=NC(NC(C1)(C)C)(C)C |
Key on ui other cas no. |
556-72-9 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













